Cas no 478980-04-0 (Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium)
![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium structure](https://www.kuujia.com/scimg/cas/478980-04-0x500.png)
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium Chemical and Physical Properties
Names and Identifiers
-
- Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
- Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)
- Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium(II)
- Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium(II),CX 22
- Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium
- ALLYLCHLORO[1,3-BIS(2,4,6-TRIMETHYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM(II), 98
- ALLYLCHLORO[1,3-BIS-(MESITYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II)
- CX 22
- DTXSID00584698
- 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene
- Chloropalladium(1+) 1,3-bis(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-2-ide--prop-1-ene (1/1/1)
- CID 22836587
- 478980-04-0
-
- MDL: MFCD09039069
- Inchi: InChI=1S/C21H25N2.C3H5.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1-2H2;1H;/q-1;;;+2/p-1
- InChI Key: UZZBPJRGCGHWDS-UHFFFAOYSA-M
- SMILES: CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C)C=C(C)C=C3C)C.C=C[CH2].[Cl-].[Pd+2]
Computed Properties
- Exact Mass: 486.10500
- Monoisotopic Mass: 488.12106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 389
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 6.5Ų
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Melting Point: 228-232 °C (dec.)
- Boiling Point: 0°C
- Flash Point: 0°C
- PSA: 9.86000
- LogP: 7.02920
- Solubility: Not determined
- Vapor Pressure: No data available
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22; S24/25; S26; S36/37
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
- Risk Phrases:R36/37/38
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D528450-1g |
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride |
478980-04-0 | 97% | 1g |
$214 | 2024-05-23 | |
Ambeed | A623132-100mg |
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride |
478980-04-0 | 98% | 100mg |
$25.0 | 2025-02-20 | |
abcr | AB249117-250mg |
Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II), 98%; . |
478980-04-0 | 98% | 250mg |
€111.70 | 2025-02-18 | |
Alichem | A069004381-1g |
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride |
478980-04-0 | 95% | 1g |
$256.80 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 46-0045-1g |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
478980-04-0 | 98% | 1g |
2992.0CNY | 2021-07-10 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H94381-250mg |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
478980-04-0 | 98% | 250mg |
¥320 | 2023-09-19 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H94381-5g |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
478980-04-0 | 98% | 5g |
¥5650 | 2023-09-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663042-1G |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
478980-04-0 | 97% | 1g |
¥2227.32 | 2023-11-30 | |
Alichem | A069004381-5g |
Allyl(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(IV) chloride |
478980-04-0 | 95% | 5g |
$756.00 | 2023-09-01 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H94381-1g |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium |
478980-04-0 | 98% | 1g |
¥1130 | 2023-09-19 |
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium Suppliers
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
Professional Introduction to Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium (CAS No. 478980-04-0)
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium, a compound with the chemical formula [PdCl(allyl)[1,3-bis(mesityl)imidazol-2-ylidene]], is a sophisticated organometallic complex that has garnered significant attention in the field of catalysis and pharmaceutical chemistry. This compound, identified by its unique CAS number 478980-04-0, represents a pinnacle of modern synthetic chemistry, combining the versatility of palladium with the stability provided by mesityl and imidazolyl ligands.
The structure of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium features a central palladium(II) ion coordinated to two key ligands: an allyl group and a bimesitylimidazolyl ligand. The bimesitylimidazolyl ligand is particularly noteworthy for its ability to stabilize the palladium center while simultaneously facilitating various catalytic transformations. This dual functionality makes the compound an exceptionally potent catalyst in cross-coupling reactions, which are fundamental to modern drug synthesis and material science.
In recent years, the application of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium has been extensively explored in pharmaceutical research. Its ability to facilitate highly selective and efficient transformations has made it a valuable tool in the synthesis of complex molecular architectures. For instance, studies have demonstrated its efficacy in constructing biaryl systems, which are prevalent in many pharmacologically active compounds. The catalytic activity of this complex is particularly highlighted in Suzuki-Miyaura and Heck coupling reactions, where it exhibits remarkable turnover numbers and selectivity under mild conditions.
The synthesis of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium involves a multi-step process that requires precise control over reaction conditions. The bimesitylimidazolyl ligand is typically synthesized via a condensation reaction between mesitylene derivatives and imidazole precursors, followed by coordination to palladium chloride. The use of high-purity reagents and controlled stoichiometry is crucial to achieving the desired product with minimal impurities. Advanced techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the final product.
One of the most compelling aspects of Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium is its stability under various reaction conditions. This stability is attributed to the robust nature of the bimesitylimidazolyl ligand, which effectively shields the palladium center from oxidative degradation. This property is particularly advantageous in industrial applications where harsh conditions may be encountered. Additionally, the compound's high solubility in common organic solvents further enhances its utility in diverse synthetic protocols.
Recent research has also explored the biological activity of derivatives derived from Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium. By modifying the ligand structure or introducing additional functional groups, scientists have been able to generate compounds with potential therapeutic applications. For example, studies have shown that certain derivatives exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. While these findings are still preliminary, they underscore the compound's potential as a lead structure for drug discovery.
The future prospects for Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium are vast and exciting. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge. Furthermore, advancements in computational chemistry may enable more efficient design and optimization of catalysts like this one. The integration of machine learning algorithms could also accelerate the discovery of novel derivatives with enhanced catalytic properties.
In conclusion, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium represents a significant advancement in organometallic chemistry. Its unique structure and versatile reactivity make it an indispensable tool for researchers working in both academic and industrial settings. As our understanding of catalytic processes continues to grow, compounds like this one will undoubtedly play a pivotal role in shaping the future of chemical synthesis and drug development.
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